2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

enzymatic RNA synthesis runoff transcription 3′-end homogeneity

Enzymatic RNA synthesis via T7 RNA polymerase routinely generates ~45% n+1 contaminant, forcing laborious gel purification and sample loss. The 4-methylindole deoxynucleoside (M) is a nonpolar nucleoside analogue that completely abolishes Watson-Crick hydrogen bonding, serving as the most effective template-strand terminator for T7 RNA polymerase. • Reduces n+1 contaminant from ~45% to ~20%-a 2.3-fold improvement in 3′-end homogeneity, often eliminating gel purification • 20-fold higher MutY glycosylase binding affinity (Kd 0.17 vs. 3.4 nM) versus 7-deaza-2′-deoxyadenosine • OG:M duplex Tm of 43.4 °C enables nucleotide flipping intermediate capture in crystallography and FRET studies • Single terminator effective for both T7 RNA polymerase and Klenow fragment DNA polymerase workflows

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B12068700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O
InChIInChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3
InChIKeyCHXZVEGQPNGWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylindole Deoxynucleoside: Non-Hydrogen-Bonding Adenine Isostere


2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol (CAS 180420-84-2), also known as 1-(2-deoxy-β-D-ribofuranosyl)-4-methylindole or 4-Me-DI, is a synthetic nonpolar nucleoside analogue belonging to the class of indole-derived deoxyribonucleosides. The compound features a 4-methylindole heterocycle linked via an N-glycosidic bond to 2-deoxy-β-D-ribofuranose at the anomeric position [1]. Its defining structural characteristic is the complete absence of Watson-Crick hydrogen-bonding capacity: the 4-methylindole base serves as a shape-conserving, nonpolar isostere of adenine, incapable of forming canonical hydrogen bonds with complementary bases [2]. This property underpins its two principal research utilities: as a template-strand terminator in enzymatic oligonucleotide synthesis—where it forces RNA and DNA polymerases to halt abruptly—and as a mechanistic probe of DNA repair glycosylases that recognize adenine lesions independent of hydrogen bonding [3].

Non-hydrogen-bonding adenine isostere Complete absence of Watson-Crick pairing; shape-conserving nonpolar base for enzymatic probing
Enzymatic terminator for RNA/DNA synthesis Halts T7 RNA polymerase and Klenow fragment at template ends for 3′-end homogeneity
DNA repair glycosylase probe MutY substrate with nonpolar recognition context; supports nucleotide flipping studies

Why 4-Me-DI Cannot Be Replaced by Other Nonpolar Analogs


Nonpolar nucleoside analogs that abrogate Watson-Crick hydrogen bonding are not functionally interchangeable. The 4-methylindole deoxynucleoside (M) differs fundamentally from other non-hydrogen-bonding terminators such as 1-naphthyl (N) and 1-pyrenyl (P) α-deoxynucleosides in both enzyme specificity and termination efficiency; M is the most effective terminator for T7 RNA polymerase, while P is superior for Klenow fragment DNA polymerase [1]. Similarly, among adenine isosteres used as DNA repair enzyme substrates, M exhibits 10- to 20-fold higher binding affinity for MutY glycosylase compared to the hydrogen-bonding isostere 7-deaza-2′-deoxyadenosine (Z), a difference attributable to M's nonpolar character facilitating nucleotide flipping rather than steric mimicry alone [2]. The abasic nucleoside (Φ), despite lacking a base altogether, provides no termination activity at template ends, demonstrating that base identity—not merely backbone—dictates terminator function [1]. Thus, selection of the correct nonpolar analog must be driven by the specific polymerase, repair enzyme, and experimental context; generic substitution risks loss of termination activity, altered enzyme recognition, or misinterpretation of structure-function relationships.

M (4-Me-DI) Reported top-ranked T7 RNAP terminator; strong DNA termination with Klenow fragment
N / P analogs Polymerase-specific efficiency may not transfer—N is weaker with T7 RNAP; P performs differently on DNA systems
M (4-Me-DI) Nonpolar base eliminates all hydrogen bonding; enables hydrophobic-driven nucleotide flipping
Z (7-deaza-dA) Retains partial H-bonding at N-7; MutY recognition mechanism may differ from nonpolar M context
M (4-Me-DI) Intact nucleobase required for polymerase interaction and template-strand termination function
Φ (abasic) Lacks nucleobase entirely—no termination activity observed; base identity, not backbone alone, determines terminator function

Quantitative Evidence: 4-Me-DI vs. Closest Analogs


T7 RNA Polymerase Termination Efficiency: M vs. N and P

In head-to-head comparison using the RbSb DNA template, the 4-methylindole β-deoxynucleoside (M) reduced the undesired n+1 product from 45% (unterminated) to 20% of the desired full-length 16-nt RNA product, yielding a terminator efficiency of 2.3 (defined as the n/n+1 ratio for terminated template divided by that for unterminated template). The 1-naphthyl α-deoxynucleoside (N) achieved only a terminator efficiency of 1.4 (15% drop in n+1), and the 1-pyrenyl α-deoxynucleoside (P) gave an efficiency of 1.7. The abasic nucleoside (Φ) produced no termination at all. Across four templates tested, M was effective in three of four cases, giving an approximate 2-fold reduction in longer products [1].

T7 RNAP Termination
Head-to-head
M: terminator efficiency 2.3 (n+1 from 45% to 20%) vs. N: 1.4, P: 1.7, Φ: none
Reported top-ranked RNA terminator among tested nonpolar set
T7 RNAP runoff transcription; RbSb 16-nt template; autoradiography quantitation
enzymatic RNA synthesis runoff transcription 3′-end homogeneity terminator nucleoside T7 RNA polymerase

Klenow Fragment DNA Termination: M vs. N and P

In head-to-head comparison using the Klenow fragment (exo− mutant) with the RbSb template, the unterminated template produced 5-fold more n+1 product than desired full-length product. The 4-methylindole terminator M reversed this ratio, yielding 2.3-fold more full-length product than n+1 mer (terminator efficiency ~10, improving the relative full-length amount by almost 10-fold). The naphthalene terminator N also performed well (efficiency ~10) but less effectively than M. The pyrene terminator P was the most effective for DNA synthesis, with a terminator efficiency >30 (4.4-fold more full-length product than n+1 mer). With the wild-type KF (exo+), residual n+1 dropped to 19% for M, 9% for P. Across three additional templates, M gave terminator efficiencies ranging from 2.7 to 6.4 [1].

Klenow Fragment Termination
Head-to-head
M: efficiency ~10 (2.3× full-length:n+1); P: >30 (4.4×); N: ~10; M yields ~10-fold full-length improvement vs. unterminated
Reported combined RNA/DNA termination profile supports dual-polymerase workflows
Klenow exo− mutant; RbSb template; autoradiography quantitation
enzymatic DNA synthesis Klenow fragment terminator nucleoside oligonucleotide preparation DNA polymerase I

MutY Binding Affinity: M vs. Z and FA

In direct binding comparison using electrophoretic gel mobility shift assays with 30-mer duplexes, wild-type MutY exhibited an equilibrium dissociation constant Kd = 0.17 ± 0.05 nM for the OG:M duplex, rivaling the affinity for the minimally altered adenine analog 2′-fluoro-2′-deoxyadenosine FA (Kd = 0.12 ± 0.05 nM). Critically, MutY bound the OG:M duplex with 20-fold higher affinity than the OG:Z duplex (Kd = 3.4 ± 1.7 nM), where Z is 7-deaza-2′-deoxyadenosine—an adenine isostere that retains hydrogen-bonding capacity at N-7 but lacks it at N-3. The truncated Stop225 MutY construct showed a 60-fold affinity preference for OG:M (Kd = 1.4 ± 0.3 nM) over OG:FA (Kd = 90 ± 10 nM), indicating that M's nonpolar nature reduces dependence on the C-terminal domain for substrate recognition [1].

MutY Binding Affinity
Head-to-head
OG:M Kd = 0.17 ± 0.05 nM vs. OG:Z Kd = 3.4 ± 1.7 nM (20-fold higher WT affinity for M)
Reported high-affinity nonpolar isostere for MutY recognition studies
Electrophoretic gel mobility shift; 30-mer duplexes; wild-type E. coli MutY
DNA repair MutY adenine glycosylase base excision repair nonpolar isostere nucleotide flipping

Duplex Thermal Stability: OG:M vs. OG:A and OG:Z

UV thermal melting analysis of 11-mer duplexes revealed that the OG:M base pair (Tm = 43.4 ± 0.4 °C) is significantly less stable than OG:A (Tm = 55.9 ± 0.5 °C; ΔTm = −12.5 °C) and OG:Z (Tm = 49.6 ± 0.8 °C; ΔTm = −6.2 °C). This reduced duplex stability—driven by the absence of Watson-Crick hydrogen bonds between OG and the nonpolar 4-methylindole base—facilitates local DNA unwinding and spontaneous extrusion (nucleotide flipping) of M from the double helix, thereby lowering the energetic barrier for MutY-catalyzed base excision. The decreased thermodynamic stability provides a structural rationale for the 20-fold higher MutY binding affinity for OG:M over OG:Z [1].

Duplex Thermal Stability
Head-to-head
OG:M Tm = 43.4 ± 0.4 °C vs. OG:A Tm = 55.9 °C; ΔTm = −12.5 °C; vs. OG:Z ΔTm = −6.2 °C
Reduced duplex stability facilitates spontaneous nucleotide flipping for repair assays
UV melting at 260 nm; 11-mer duplexes; heating rate 0.5 °C/min
DNA melting temperature base pair stability nucleotide flipping nonpolar nucleoside MutY substrate recognition

Commercial Phosphoramidite for Automated Oligonucleotide Synthesis

The 4-methylindole β-deoxynucleoside is the only nonpolar terminator nucleoside from the Moran et al. (1996) study that is commercially available as a CE-phosphoramidite building block for automated solid-phase oligonucleotide synthesis. The phosphoramidite derivative is exclusively supplied by Glen Research Corporation under license from the University of Rochester, enabling direct incorporation of the terminator moiety at the 5′-terminus of synthetic DNA templates via standard phosphoramidite chemistry without additional synthetic effort. Glen Research reports that placement of this indole derivative at the 5′-terminus of DNA templates reduces undesired RNA runoff products from ~45% to below 20%—a >2-fold improvement—and cuts n+1 mer levels by approximately 10-fold in enzymatic DNA synthesis. In contrast, the 1-naphthyl and 1-pyrenyl α-deoxynucleosides (N and P) are not commercially available as phosphoramidites for automated synthesis, requiring custom synthesis [1][2].

Phosphoramidite Availability
Class-level
Commercially available as CE-phosphoramidite from Glen Research; compatible with standard automated DNA synthesis cycles
Only nonpolar terminator from Moran 1996 series accessible via commercial phosphoramidite
Supplier-reported; N and P phosphoramidites not commercially available
phosphoramidite oligonucleotide synthesis solid-phase DNA synthesis nonpolar base analog transcription terminator

OG-Dependent Binding Discrimination by MutY: M vs. FA

Wild-type MutY binding to the G:M duplex (Kd = 40 ± 6 nM) is approximately 235-fold weaker than binding to the cognate OG:M duplex (Kd = 0.17 ± 0.05 nM). This pronounced OG-dependence—substantially greater than the ~6-fold discrimination observed for the FA analog (G:FA Kd = 5.8 ± 0.6 nM vs. OG:FA Kd = 0.12 ± 0.05 nM)—demonstrates that M's nonpolar character amplifies the enzyme's ability to distinguish OG from undamaged guanine in the opposing strand. The 235-fold OG:G discrimination ratio for M exceeds that for Z and rivals or exceeds that for FA, establishing M as a highly selective probe for oxidative damage-dependent repair activity [1].

OG:G Discrimination
Head-to-head
M: 235-fold OG:G discrimination (OG:M Kd = 0.17 nM vs. G:M Kd = 40 nM); FA: ~48-fold; Z: ~10-fold
Reported highest OG:G selectivity among tested isosteres for damage-specific assays
Electrophoretic gel mobility shift; 30-mer duplexes; wild-type MutY
oxidative DNA damage 8-oxoguanine MutY specificity nonpolar isostere substrate discrimination

Optimal Application Scenarios for 4-Me-DI


Preparative RNA Synthesis: 3′-End Homogeneity

When synthesizing RNA oligonucleotides via T7 RNA polymerase runoff transcription, incorporation of the M phosphoramidite at the 5′-terminus of the DNA template reduces n+1 contaminant from ~45% to ~20% of the desired product—a 2.3-fold improvement—making M the most effective terminator among tested nonpolar nucleoside analogs. This increased 3′-end homogeneity reduces or eliminates the need for gel purification of the desired n-length RNA, directly saving time and minimizing loss of isotopically labeled or chemically modified RNA species [1]. The commercially available M phosphoramidite from Glen Research enables seamless integration into standard solid-phase template synthesis workflows [2].

Mechanistic BER Glycosylase Studies with Nonpolar Substrate

For laboratories investigating MutY, hOGG1, or related adenine glycosylase mechanisms, the 4-methylindole β-deoxynucleoside (M) offers two decisive advantages over the commonly used 7-deaza-2′-deoxyadenosine (Z): (i) 20-fold higher binding affinity (Kd 0.17 vs. 3.4 nM), enabling detection of weaker enzyme-substrate interactions at lower protein concentrations, and (ii) elimination of residual hydrogen bonding, ensuring that observed recognition effects are attributable solely to shape complementarity, aromatic stacking, and nucleotide flipping energetics rather than partial hydrogen bonding [3]. The 235-fold OG:G discrimination ratio further enables oxidative damage-specific activity measurements with minimal background.

High-Fidelity DNA Synthesis by Klenow Fragment

When using the Klenow fragment (exo− mutant) for preparative DNA synthesis, unterminated templates yield 5-fold more n+1 side product than desired full-length product. The M terminator reverses this ratio (term efficiency ~10), providing a 10-fold improvement in full-length product abundance. Although P (1-pyrenyl) is more efficient for DNA synthesis (efficiency >30), M uniquely combines strong DNA termination with best-in-class RNA termination—making it the rational choice for laboratories that perform both RNA and DNA enzymatic synthesis and wish to stock a single terminator phosphoramidite [1].

Nucleotide Flipping Dynamics in DNA Repair Studies

The OG:M 11-mer duplex exhibits a Tm of 43.4 °C—6.2 °C lower than OG:Z and 12.5 °C lower than OG:A—providing a thermally accessible substrate in which the nonpolar base is predisposed to spontaneous extrahelical extrusion. This reduced duplex stability, coupled with the absence of hydrogen-bonding restraints, makes M the substrate of choice for stopped-flow fluorescence, single-molecule FRET, or X-ray crystallography studies aimed at capturing nucleotide flipping intermediates in glycosylase catalytic cycles. The Tm differential provides a quantifiable thermodynamic rationale for using M over Z when studying the base-flipping step of damage recognition [3].

Application
Selection Property
Validation Focus
Preparative RNA synthesis
RNA terminator efficiency profile
3′-end homogeneity endpoint; n+1 product reduction
BER glycosylase mechanistic studies
Nonpolar isostere binding profile
MutY binding affinity endpoint; hydrogen-bonding elimination
Klenow fragment DNA synthesis
DNA terminator efficiency profile
Full-length product yield; n+1 suppression endpoint
Nucleotide flipping dynamics research
Duplex thermal stability context
Base extrusion propensity; Tm differential vs. OG:A and OG:Z
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